4-Methyl-6-phenylpyridazin-3(2H)-one
Overview
Description
4-Methyl-6-phenylpyridazin-3(2H)-one, also known as MPP, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. MPP is a pyridazine derivative that has a unique chemical structure, making it an attractive target for synthetic chemists and pharmacologists. In
Mechanism Of Action
4-Methyl-6-phenylpyridazin-3(2H)-one functions as a fluorescent probe by undergoing a chemical reaction with ROS, resulting in a change in its fluorescence properties. Specifically, 4-Methyl-6-phenylpyridazin-3(2H)-one reacts with ROS to form a highly fluorescent product, allowing for the detection and quantification of ROS in biological samples.
Biochemical And Physiological Effects
4-Methyl-6-phenylpyridazin-3(2H)-one has been shown to have minimal toxicity and does not appear to have any significant biochemical or physiological effects on cells or tissues. This makes it an attractive tool for studying the effects of ROS on biological systems without introducing confounding factors.
Advantages And Limitations For Lab Experiments
The use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe has several advantages, including its high selectivity for ROS, low toxicity, and ease of use. However, there are also limitations to its use, including the need for specialized equipment for fluorescence detection and the potential for interference from other fluorescent molecules in biological samples.
Future Directions
There are several potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one. One area of interest is the development of new fluorescent probes based on the chemical structure of 4-Methyl-6-phenylpyridazin-3(2H)-one that can detect other reactive molecules in addition to ROS. Another potential direction is the use of 4-Methyl-6-phenylpyridazin-3(2H)-one in the development of new therapies for diseases that are associated with ROS, such as cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 4-Methyl-6-phenylpyridazin-3(2H)-one is a unique heterocyclic compound that has shown promise as a valuable tool for scientific research. Its ability to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology. While there are limitations to its use, the potential future directions for research involving 4-Methyl-6-phenylpyridazin-3(2H)-one are numerous, making it an exciting area of study for synthetic chemists and pharmacologists alike.
Scientific Research Applications
4-Methyl-6-phenylpyridazin-3(2H)-one has been extensively studied for its potential applications in scientific research. One of the most promising areas of research involves the use of 4-Methyl-6-phenylpyridazin-3(2H)-one as a fluorescent probe for the detection of reactive oxygen species (ROS). ROS are highly reactive molecules that can cause damage to cells and tissues, leading to various diseases. The ability of 4-Methyl-6-phenylpyridazin-3(2H)-one to selectively detect ROS makes it a valuable tool for studying the role of ROS in disease pathology.
properties
CAS RN |
13300-09-9 |
---|---|
Product Name |
4-Methyl-6-phenylpyridazin-3(2H)-one |
Molecular Formula |
C11H10N2O |
Molecular Weight |
186.21 g/mol |
IUPAC Name |
5-methyl-3-phenyl-1H-pyridazin-6-one |
InChI |
InChI=1S/C11H10N2O/c1-8-7-10(12-13-11(8)14)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14) |
InChI Key |
HNZITGUYCFHIMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Canonical SMILES |
CC1=CC(=NNC1=O)C2=CC=CC=C2 |
Other CAS RN |
13300-09-9 |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.